molecular formula C3HN3O5 B124320 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid CAS No. 159014-11-6

4-Nitro-1,2,5-oxadiazole-3-carboxylic acid

Cat. No.: B124320
CAS No.: 159014-11-6
M. Wt: 159.06 g/mol
InChI Key: CYQGLNJPAMWIKQ-UHFFFAOYSA-N
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Description

4-Nitro-1,2,5-oxadiazole-3-carboxylic acid is an organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Preparation Methods

The synthesis of 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the nitration of alkynes to form α-nitroketones, followed by dehydration to produce nitrile oxides. These nitrile oxides then undergo 1,3-dipolar cycloaddition with nitriles to yield the desired oxadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Nitro-1,2,5-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Nitro-1,2,5-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form hydrogen bonds and its electronic properties play a crucial role in its activity .

Comparison with Similar Compounds

4-Nitro-1,2,5-oxadiazole-3-carboxylic acid can be compared with other oxadiazole derivatives such as:

Properties

IUPAC Name

4-nitro-1,2,5-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HN3O5/c7-3(8)1-2(6(9)10)5-11-4-1/h(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQGLNJPAMWIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570084
Record name 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159014-11-6
Record name 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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